molecular formula C9H8ClN3O2S B2591663 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole CAS No. 339105-69-0

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole

Cat. No.: B2591663
CAS No.: 339105-69-0
M. Wt: 257.69
InChI Key: QPFSWEGVBIEXAU-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

    Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for the development of new cancer therapies.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the death of microbial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole can be compared with other similar compounds such as:

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFSWEGVBIEXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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